molecular formula C5H2Cl3NO2S B1320763 2,6-Dichloropyridine-3-sulfonyl chloride CAS No. 239810-43-6

2,6-Dichloropyridine-3-sulfonyl chloride

Cat. No. B1320763
M. Wt: 246.5 g/mol
InChI Key: OCZHXCDELJNNNS-UHFFFAOYSA-N
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Description

The compound "2,6-Dichloropyridine-3-sulfonyl chloride" is a chemical of interest in various synthetic organic chemistry applications. While the provided papers do not directly discuss this compound, they do provide insights into related pyridine sulfonyl chlorides and their reactivity, which can be extrapolated to understand the properties and potential reactions of 2,6-Dichloropyridine-3-sulfonyl chloride.

Synthesis Analysis

The synthesis of related compounds involves the functionalization of pyridine derivatives. For instance, sulfonic acid-functionalized pyridinium chloride ionic liquids have been synthesized and characterized, indicating that similar methodologies could potentially be applied to synthesize 2,6-Dichloropyridine-3-sulfonyl chloride . Additionally, oxidative chlorination has been used to synthesize 3-cyanopyridine-2-sulfonyl chlorides, which suggests that chlorination is a viable step in the synthesis of chlorinated pyridine sulfonyl chlorides .

Molecular Structure Analysis

X-ray crystallography has been used to determine the structure of a tris-sulfonyl derivative of a related pyridine compound, which implies that similar structural analysis techniques could be employed to elucidate the molecular structure of 2,6-Dichloropyridine-3-sulfonyl chloride . The molecular structure of pyridine-based ligands and their metal complexes has also been described, providing a precedent for the coordination chemistry of pyridine derivatives .

Chemical Reactions Analysis

The reactivity of pyridine sulfonyl chlorides includes their ability to form various derivatives through reactions with different nucleophiles. For example, N-substituted sulfonylamides have been synthesized from 3-cyano-4,6-dimethylpyridine-2-sulfonyl chloride . Similarly, 2,6-Dichloropyridine-3-sulfonyl chloride could react with amines to form sulfonylamides or undergo other nucleophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using techniques such as FT-IR, NMR, MS, and thermogravimetric analysis . These methods could be applied to 2,6-Dichloropyridine-3-sulfonyl chloride to determine its stability, functional groups, and thermal properties. The behavior of pyridine sulfonyl chlorides under different conditions, such as solvent-free reactions, has been explored, indicating that 2,6-Dichloropyridine-3-sulfonyl chloride may also be reactive in such environments .

Scientific Research Applications

Synthesis and Reactivity

2,6-Dichloropyridine-3-sulfonyl chloride is utilized in various synthetic pathways. It is involved in the synthesis of derivatives like 2,6-diamino-4-methyl-3-pyridinecarbonitrile and its tris-sulfonyl derivative, as evidenced by X-ray analysis (Katritzky et al., 1995). Similarly, its role in synthesizing novel Pyrazolo[3,4-B]pyridin-3-Ol Derivatives and their sulfonylated and acylated products has been explored, with structural elucidation through spectroscopic methods and X-ray diffraction analysis (Shen et al., 2014).

Polymer Synthesis

This compound has applications in polymer synthesis. For instance, it has been used in preparing soluble fluorinated polyamides containing pyridine and sulfone moieties. These polymers exhibit desirable physical properties like high thermal stability and transparency, making them valuable in various industries (Liu et al., 2013).

Chemical Reactions and Modifications

2,6-Dichloropyridine-3-sulfonyl chloride is also involved in competitive nucleophilic substitution reactions, as seen in the synthesis of di(methylsulfonyl)- and nitro derivatives of polychloropyridines. These reactions have potential applications in medicinal chemistry and pesticide development (Moshchitskii et al., 1975).

Catalysis and Synthesis of Heterocycles

The compound finds use in catalytic processes as well. For instance, it has been applied in ruthenium-catalyzed remote C-H Sulfonylation of N-Aryl-2-aminopyridines, a process important in synthesizing sulfonylated phenols and heterocycles (Ramesh & Jeganmohan, 2017).

Solid-Phase Synthesis

It plays a role in solid-phase synthesis as well, such as in the synthesis of 3,5-Disubstituted 1,3-Oxazolidin-2-ones. This method demonstrates the versatility of 2,6-Dichloropyridine-3-sulfonyl chloride in facilitating the synthesis of compounds with potential pharmaceutical applications (Holte et al., 1998).

Safety And Hazards

2,6-Dichloropyridine-3-sulfonyl chloride is classified as a hazardous substance. It is harmful if swallowed and causes severe skin burns and eye damage . It may also cause respiratory irritation .

properties

IUPAC Name

2,6-dichloropyridine-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl3NO2S/c6-4-2-1-3(5(7)9-4)12(8,10)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCZHXCDELJNNNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1S(=O)(=O)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40598532
Record name 2,6-Dichloropyridine-3-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40598532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichloropyridine-3-sulfonyl chloride

CAS RN

239810-43-6
Record name 2,6-Dichloropyridine-3-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40598532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-dichloropyridine-3-sulfonyl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
P Bach, M Marczynke… - European Journal of …, 2012 - Wiley Online Library
A chemical design strategy has been used to select 3‐substituted 2,6‐dichloropyridines for the nucleophilic aromatic substitution reaction with 1‐methylpiperazine. The aim was to study …
CA Gizzo - 2021 - search.proquest.com
Microtubule targeting agents (MTAs) are one of the most successful classes of cancer therapeutics to date. This work focuses on the development of novel tubulin inhibitors in the …
Number of citations: 2 search.proquest.com
S Jones, J Ahmet, K Ayton, M Ball… - Journal of Medicinal …, 2016 - ACS Publications
A collaborative high throughput screen of 1.35 million compounds against mutant (R132H) isocitrate dehydrogenase IDH1 led to the identification of a novel series of inhibitors. …
Number of citations: 48 pubs.acs.org

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